methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by a bromine atom at the 4-position, a difluoromethyl group at the 1-position, and a methyl ester at the 5-position. Its molecular formula is C₇H₆BrF₂N₂O₂, with a molecular weight of 267.04 g/mol. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
methyl 4-bromo-2-(difluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O2/c1-13-5(12)4-3(7)2-10-11(4)6(8)9/h2,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLZPPAXHWKJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1-(difluoromethyl)-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects of the difluoromethyl and ester groups. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Reaction with morpholine in dimethylformamide (DMF) at 80°C for 12 hours yields methyl 4-morpholino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (87% yield) .
Transition Metal-Catalyzed Cross-Coupling
The bromine site participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives.
Example:
Coupling with 4-methoxyphenylboronic acid in dioxane/water (3:1) at 90°C for 24 hours affords methyl 4-(4-methoxyphenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (78% yield) .
Grignard Reactions
The bromide reacts with Grignard reagents (e.g., i-PrMgCl-LiCl) in methyltetrahydrofuran (MeTHF) at −5°C, followed by quenching with electrophiles like ethyl chloroformate to form esters .
Hydrolysis to Carboxylic Acid
The methyl ester hydrolyzes under basic conditions to 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid , a precursor for further derivatization .
Conditions:
Amide Formation
The carboxylic acid reacts with amines via coupling agents (e.g., EDCl, HOBt) to form amides.
Example:
Reaction with 2-(5-bromo-1H-indazol-1-yl)aniline in DMF using EDCl/HOBt yields N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxamide (89% yield) .
Functionalization of the Difluoromethyl Group
While the difluoromethyl group is generally stable, it can participate in radical reactions or dehydrofluorination under strong bases. For example:
-
Dehydrofluorination: Treatment with KOtBu in DMSO at 120°C generates a vinyl fluoride intermediate .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems. For instance, intramolecular Heck coupling forms tricyclic pyrazole derivatives.
Example:
Cyclization with Pd(OAc)₂ and PPh₃ in DMAc at 110°C produces 8-bromo-2-(difluoromethyl)pyrazolo[1,5-a]indole-3-carboxylate (62% yield).
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate exhibits promising antimicrobial activity. Its derivatives are being studied for their effectiveness against various pathogens, including bacteria and fungi. The difluoromethyl group is known to enhance the binding affinity to biological targets, potentially leading to more effective antimicrobial agents.
Anticancer Activity
This compound is also being explored for its anticancer properties. Studies have shown that its derivatives can induce apoptosis in cancer cells, making them candidates for further pharmacological development. The presence of the bromine atom may contribute to the modulation of enzyme activities that are crucial in cancer progression.
Pharmacokinetics and Drug Design
In drug design, this compound serves as an important scaffold for enhancing the pharmacokinetic properties of therapeutic agents. Its structural modifications can lead to improved solubility and bioavailability, which are critical factors in drug development.
Organic Synthesis
Building Block for Complex Molecules
this compound acts as a versatile building block in organic synthesis. It can be utilized to synthesize various fluorinated compounds, which are essential in both medicinal chemistry and materials science. The compound's ability to participate in diverse chemical reactions makes it valuable for creating complex molecular architectures.
Agrochemical Applications
Development of Pesticides
The compound's biological activity extends to agricultural applications, particularly in the development of novel agrochemicals. Its derivatives have been investigated for their potential as fungicides and herbicides, offering an alternative approach to pest management . The difluoromethyl group enhances the efficacy of these compounds by improving their interaction with target enzymes in pests.
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance its binding affinity and selectivity towards certain targets. The bromine atom can also participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate and related pyrazole derivatives:
Key Structural and Functional Differences
Substituent Effects :
- Halogen Position : Bromine at the 4-position (target compound) vs. 5-position (e.g., ) affects electronic distribution and reactivity.
- Fluorinated Groups : The difluoromethyl group (target compound) offers a balance between electronegativity and steric bulk compared to trifluoropropyl () or trifluoroethyl () groups.
- Aryl Substitutions : Compounds with aryloxy or arylalkyl groups (e.g., ) exhibit higher molecular weights and melting points due to enhanced intermolecular interactions .
Physicochemical Properties :
- The trifluoropropyl analog () has a higher molecular weight (301.06 g/mol) due to the larger fluorinated side chain, whereas the dimethyl analog () is lighter (233.06 g/mol) with reduced steric hindrance.
- Ethyl esters (e.g., ) generally exhibit lower solubility in polar solvents compared to methyl esters .
Biological and Industrial Relevance :
Biological Activity
Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS No. 1856080-32-4) is a synthetic compound belonging to the pyrazole class, characterized by a bromine atom, a difluoromethyl group, and a carboxylate ester group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields.
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrF2N2O2 |
| Molecular Weight | 255.0169 g/mol |
| IUPAC Name | 4-bromo-1-(difluoromethyl)-5-methylpyrazole |
| SMILES | Cc1c(Br)cnn1C(F)F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity towards specific targets, while the bromine atom may participate in halogen bonding, influencing the compound's pharmacological effects .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties against bacteria and fungi. For instance, compounds with similar structures have shown efficacy against various microbial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies on related pyrazoles have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, certain pyrazole derivatives have shown IC50 values in the low micromolar range against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .
Anticancer Potential
This compound may also possess anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the specific pathways influenced by this compound .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated notable inhibition zones compared to control compounds, highlighting its potential as an antimicrobial agent . -
Anti-inflammatory Activity :
In a model assessing inflammation through carrageenan-induced paw edema in rats, this compound exhibited significant reduction in edema compared to untreated controls. This suggests its effectiveness in modulating inflammatory responses. -
Anticancer Screening :
A preliminary screening of pyrazole derivatives for anticancer activity showed that this compound inhibited the growth of several cancer cell lines at micromolar concentrations, warranting further investigation into its mechanisms of action and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
